![molecular formula C9H9BrN2O B1365288 8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 37040-46-3](/img/structure/B1365288.png)
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (8-Bromo-THBD) is an organic compound with the chemical formula C9H10BrN2O. It is a member of the benzodiazepinone family and is widely used in scientific research due to its unique properties. 8-Bromo-THBD has a wide range of applications, including synthesis, drug discovery, and medical research. It has been used to develop new drugs and to investigate the pharmacology of existing drugs.
Scientific Research Applications
Chemical Properties and Reactions
A study explored the concurrent reactions of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thiones with 2-bromo-4'-X-acetophenones, leading to a mixture of products and indicating the impact of substituents on these reactions (Jančienė et al., 2011). Similarly, the synthesis and crystal structures of derivatives like 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one have been analyzed, showing differences in molecular forms and crystal assembly modes (Kravtsov et al., 2012).
Functionalization and Molecular Structure
Research into the functionalization of tetrahydro-1,5-benzodiazepin-2(1H)-ones through electrophilic aromatic substitution has led to the creation of highly substituted nitro derivatives, which were further examined for their alkaline and acidic hydrolysis properties (Jančienė et al., 2003). Additionally, structural studies, including Hirshfeld surface analysis and DFT calculations, have been conducted on benzodiazepines derivatives like 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, providing insights into their molecular interactions and electronic properties (Naveen et al., 2019).
Synthesis and Reactivity
Direct bromination of tetrahydro-1,5-benzodiazepinones has been studied to obtain mono- or dibromo-substituted derivatives, analyzing the effects of substituents and the orientation of entering groups in the reaction (Puodžiūnaitė et al., 2000). The nucleophilic substitution in 1,5-benzodiazepin-2-ones has also been explored, yielding compounds like 3-aminoalkyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one (Bozhanov & Ivonin, 2000).
Biological and Pharmaceutical Applications
Benzodiazepines derivatives have been investigated for their activity against human cancers and other biological applications. A study on the synthesis and crystal structures of certain benzodiazepine derivatives provides valuable data for their potential use in pharmaceutical research (Naveen et al., 2019). Moreover, the synthesis and anti-HIV-1 RT activity of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have been studied, revealing significant inhibitory activity in some compounds (Chander et al., 2017).
Mechanism of Action
Target of Action
It is noted that this compound is an intermediate in the synthesis ofBenazepril Hydrochloride , a first-line antihypertensive drug recommended by the WHO . Therefore, it can be inferred that the compound may interact with the same targets as Benazepril Hydrochloride, which primarily inhibits angiotensin-converting enzyme (ACE).
Biochemical Pathways
The compound “8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is likely involved in the biochemical pathways related to the synthesis of Benazepril Hydrochloride . The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a reduction in blood volume and blood pressure.
Pharmacokinetics
As an intermediate in the synthesis of benazepril hydrochloride , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Benazepril Hydrochloride is well absorbed from the gastrointestinal tract, metabolized in the liver to its active form, Benazeprilat, and excreted primarily in the urine.
Result of Action
Given its role in the synthesis of benazepril hydrochloride , the effects may be similar. The inhibition of ACE leads to a decrease in angiotensin II, resulting in vasodilation, reduced blood volume, and lowered blood pressure.
properties
IUPAC Name |
7-bromo-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVWUJGFBZPRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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